tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time these channels remain closed after an action potential, thereby reducing the excitability of the neuron . Additionally, it regulates the collapse response mediator protein 2 (CRMP2) , a protein involved in neuronal development and axonal growth .
Biochemical Pathways
The regulation of crmp2 suggests that it may influence pathways related to neuronal development and axonal growth
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . This could potentially lead to effects such as reduced pain sensation or altered neuronal signaling. The regulation of CRMP2 may also lead to effects on neuronal development and axonal growth .
Preparation Methods
The synthesis of tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxypropyl)amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
N-tert-Butoxycarbonyl-1-(3-methoxypropyl)amine: A related compound with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJDOGDSSTJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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